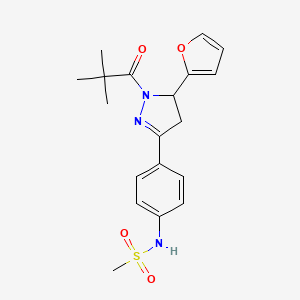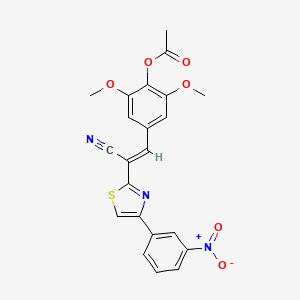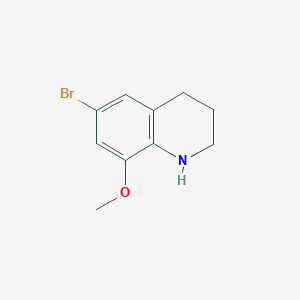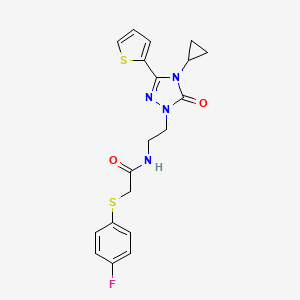
1-Isopropyl-3-(2-méthyl-2-(thiophène-3-yl)propyl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry . The compound’s structure features a thiophene ring, which is a five-membered ring containing one sulfur atom, making it a privileged heterocycle in organic chemistry .
Applications De Recherche Scientifique
1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea has several scientific research applications, including:
Orientations Futures
The future directions for the study and application of “1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Thiophene derivatives are of interest to many scientists due to their potential as biologically active compounds .
Mécanisme D'action
Target of Action
The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The mode of action would depend on the specific biological targets of the compound. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Given the biological activities associated with other thiophene derivatives, it could potentially be involved in a variety of pathways related to inflammation, cancer, microbial infection, hypertension, and atherosclerosis .
Méthodes De Préparation
The synthesis of 1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea involves several steps, starting with the preparation of the thiophene ring. Common synthetic routes for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the condensation of sulfur-containing reagents with various carbonyl compounds under specific reaction conditions.
For industrial production, the synthesis may be scaled up using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of reagents and conditions can significantly impact the selectivity and efficiency of the synthesis .
Analyse Des Réactions Chimiques
1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce functional groups such as halogens or nitro groups .
Comparaison Avec Des Composés Similaires
1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Thiophene-2-carboxylic acid: A simple thiophene derivative used as a building block in organic synthesis.
The uniqueness of 1-Isopropyl-3-(2-methyl-2-(thiophen-3-yl)propyl)urea lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to other thiophene derivatives .
Propriétés
IUPAC Name |
1-(2-methyl-2-thiophen-3-ylpropyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2OS/c1-9(2)14-11(15)13-8-12(3,4)10-5-6-16-7-10/h5-7,9H,8H2,1-4H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLDYOBWNXGVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C)(C)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![11-Ethyl-4-(3-methoxyphenyl)-5-sulfanyl-8-thia-4,6,11-triazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2519155.png)
![2,6-Dichloro-N-[2-(cyclopentanecarbonylamino)ethyl]-5-fluoropyridine-3-carboxamide](/img/structure/B2519156.png)
![4-[5-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2519157.png)
![N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]methanesulfonamide](/img/structure/B2519159.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2519162.png)

![2,5-dimethyl-N-[3-(1H-pyrrol-1-yl)propyl]furan-3-carboxamide](/img/structure/B2519166.png)
![2-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2519167.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2519168.png)
![(E)-1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylprop-2-en-1-one](/img/structure/B2519170.png)
![N-(3-oxo-3-{4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidin]-1'-yl}propyl)prop-2-enamide](/img/structure/B2519174.png)



